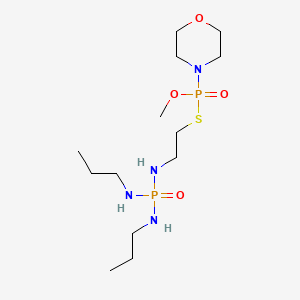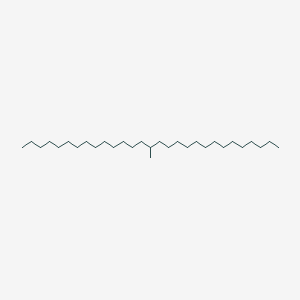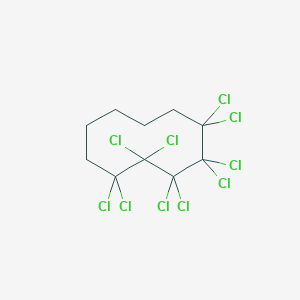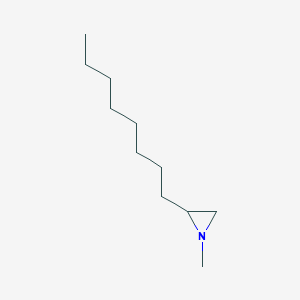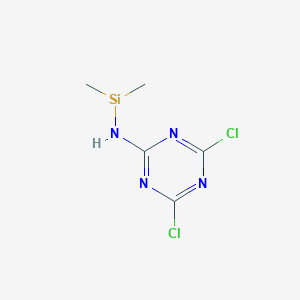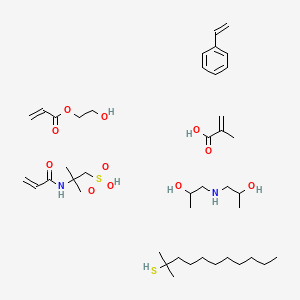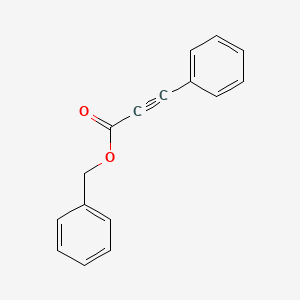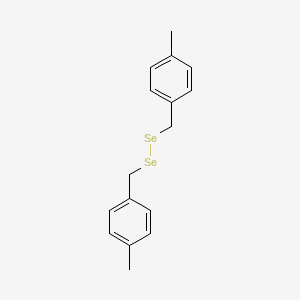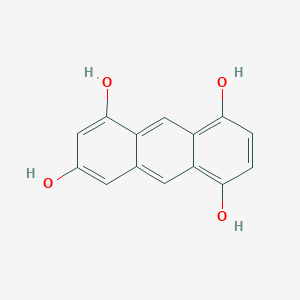
Anthracene-1,3,5,8-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-1,3,5,8-tetrol is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of four hydroxyl groups attached to the anthracene core at positions 1, 3, 5, and 8. The addition of these hydroxyl groups significantly alters the chemical and physical properties of the parent anthracene molecule, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene-1,3,5,8-tetrol typically involves the hydroxylation of anthracene. One common method is the direct hydroxylation using strong oxidizing agents such as hydrogen peroxide in the presence of catalysts like vanadyl acetylacetonate . Another approach involves the use of Friedel-Crafts reactions, where anthracene is reacted with hydroxyl-containing reagents under acidic conditions .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. when required, it is produced through multi-step processes involving the initial preparation of anthraquinone derivatives followed by selective hydroxylation .
Chemical Reactions Analysis
Types of Reactions: Anthracene-1,3,5,8-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, vanadyl acetylacetonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Halogenated or sulfonated anthracene derivatives.
Scientific Research Applications
Anthracene-1,3,5,8-tetrol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Anthracene-1,3,5,8-tetrol is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and π-π interactions. The hydroxyl groups facilitate the formation of hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the conjugated π-system of the anthracene core allows for interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
- Anthracene-1,4,5,8-tetrol
- Anthraquinone
- 9,10-Dihydroxyanthracene
Comparison:
- Anthracene-1,3,5,8-tetrol vs. Anthracene-1,4,5,8-tetrol: Both compounds have four hydroxyl groups, but their positions differ, leading to variations in their chemical reactivity and physical properties .
- This compound vs. Anthraquinone: Anthraquinone lacks hydroxyl groups and has a different oxidation state, making it more suitable for use as a dye and in redox reactions .
- This compound vs. 9,10-Dihydroxyanthracene: The latter has only two hydroxyl groups, resulting in different solubility and reactivity profiles .
This compound stands out due to its unique arrangement of hydroxyl groups, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
64933-94-4 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
anthracene-1,3,5,8-tetrol |
InChI |
InChI=1S/C14H10O4/c15-8-3-7-4-10-11(6-9(7)14(18)5-8)13(17)2-1-12(10)16/h1-6,15-18H |
InChI Key |
KYLTYKMPTCIOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C3C(=CC2=C1O)C=C(C=C3O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)


